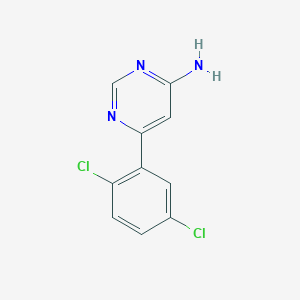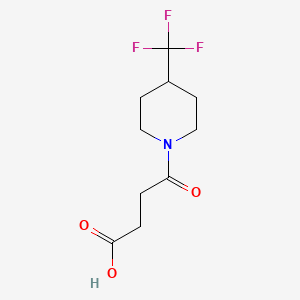![molecular formula C8H6F4N2O B1466952 N-[4-フルオロ-3-(トリフルオロメチル)フェニル]尿素 CAS No. 1000588-77-1](/img/structure/B1466952.png)
N-[4-フルオロ-3-(トリフルオロメチル)フェニル]尿素
概要
説明
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C8H6F4N2O and its molecular weight is 222.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
トリフルオロメチル基は、生物学的活性と代謝安定性を高める能力があるため、多くの医薬品に共通して見られる構造です。「N-[4-フルオロ-3-(トリフルオロメチル)フェニル]尿素」は、特にがん治療を標的とする新薬の開発に利用できます。 例えば、この化合物は、類似の官能基を持つFDA承認薬の文脈で言及されており、医薬品化学におけるその可能性を示唆しています .
ビアリールアミン合成
この化合物は、ビアリールアミンの合成において重要です。ビアリールアミンは、さまざまな医薬品を生産する際の重要な中間体です。 ビアリールアミン自体は、さまざまな生物学的活性を示し、多くの治療薬に見られます .
鎮痛薬
「N-[4-フルオロ-3-(トリフルオロメチル)フェニル]尿素」の誘導体の鎮痛作用に関する研究が行われています。 これは、この化合物が、新しい鎮痛薬の開発において役割を果たす可能性を示唆しています .
特性
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDISJBNQHJOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, as part of TLK-19705, interact with CCR2 and what are the downstream effects?
A1: The provided research paper focuses on the in vivo effects of TLK-19705, which incorporates N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in its structure. The study demonstrates that TLK-19705 acts as a CCR2 antagonist []. This means it binds to the CCR2 receptor, likely preventing the binding of its natural ligand, CCL2. By blocking this interaction, TLK-19705 disrupts the CCL2/CCR2 signaling pathway. This pathway plays a crucial role in inflammatory responses, and its inhibition by TLK-19705 leads to a reduction in inflammation. The study specifically shows that TLK-19705 treatment ameliorates albuminuria in diabetic mice and reduces atherosclerotic lesions in a mouse model of atherosclerosis []. These findings suggest that blocking the CCL2/CCR2 pathway with antagonists like TLK-19705 could have therapeutic benefits in inflammatory diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)





![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)
